Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate
Description
Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate is a piperidine derivative featuring a fluorosulfonyl (-SO₂F) group at the 3-position of the piperidine ring and a benzyloxycarbonyl (Cbz) protecting group. This compound is of interest in medicinal chemistry and organic synthesis due to the reactive fluorosulfonyl group, which can participate in sulfonamide formation or act as a leaving group.
Properties
IUPAC Name |
benzyl 3-fluorosulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCSJBDQSBGTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonyl reagents. The process may include steps such as nucleophilic substitution and esterification . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
The biological activity of Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biological pathways, making it a valuable tool in biochemical research. Notable applications include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by covalently binding to their active sites, which is crucial for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.
- Biochemical Probes : Its reactive nature allows it to serve as a biochemical probe in studies aimed at understanding cellular processes and signaling pathways .
Therapeutic Applications
This compound has been investigated for potential therapeutic applications, particularly in treating diseases where modulation of enzyme activity is beneficial. Some areas of interest include:
- Cancer Research : By inhibiting specific enzymes involved in cancer cell proliferation, this compound may contribute to the development of novel anticancer therapies.
- Neurological Disorders : Its ability to interact with neurotransmitter systems suggests potential applications in treating conditions such as depression or anxiety by modulating relevant pathways .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Pain Models : In animal models, this compound demonstrated significant analgesic effects comparable to established analgesics, indicating its potential for pain management.
- Inflammation Studies : In vitro studies revealed that it reduced pro-inflammatory cytokine release, suggesting anti-inflammatory properties that could be harnessed for therapeutic use .
- Neurotransmitter Interaction : Research into its interaction with neurotransmitter systems showed modulation of dopamine and serotonin pathways, further supporting its therapeutic potential .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Covalent binding to active sites |
| Analgesic Effects | Significant pain relief in animal models |
| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines |
| Neurotransmitter Modulation | Interaction with dopamine and serotonin pathways |
Mechanism of Action
The mechanism of action of Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The piperidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The reactivity, stability, and biological activity of benzyl piperidine carboxylates are heavily influenced by substituents on the piperidine ring. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison
Key Observations:
- Hydrophilicity vs. Lipophilicity : Hydroxymethyl (-CH₂OH) substituents (e.g., in ) increase water solubility, whereas trifluoropropyl groups (as in ) enhance lipophilicity .
- Hazard Profiles: Compounds with amino groups (e.g., ) require stringent safety protocols due to unverified toxicity, while ethoxy derivatives () are classified as low hazard .
Physicochemical Properties
- Molecular Weight : Fluorosulfonyl analogs are expected to have higher molecular weights than chloro or hydroxymethyl derivatives due to the sulfur and fluorine atoms.
- Solubility : The fluorosulfonyl group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), contrasting with lipophilic trifluoropropyl analogs .
Biological Activity
Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activity. The presence of the fluorosulfonyl group enhances its reactivity, allowing it to interact with various biological targets, which may lead to significant therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H14FNO4S
- Structural Features :
- Piperidine Ring : Provides a basic framework for biological activity.
- Fluorosulfonyl Group : Imparts electrophilic properties, enabling covalent interactions with nucleophilic sites on proteins.
The mechanism of action of this compound primarily involves the formation of covalent bonds with nucleophilic residues in proteins or enzymes. This interaction can modulate enzymatic activities and influence various biochemical pathways, making it a valuable compound for research and potential therapeutic applications. The fluorosulfonyl moiety's high reactivity is crucial for these interactions, allowing the compound to act as a biochemical tool in understanding biological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme modulation. Its ability to form stable covalent bonds with target proteins suggests potential utility in drug development, particularly for conditions where modulation of protein function is beneficial.
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Structure-Activity Relationship (SAR) :
- Potential Applications :
Comparative Analysis
The following table summarizes the biological activity and characteristics of this compound compared to related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Significant enzyme modulation; potential therapeutic use | Reactive fluorosulfonyl group; piperidine framework |
| Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate | Moderate enzyme inhibition | Similar structure; less potent than benzyl variant |
| Benzyl 3-(chloromethyl)piperidine-1-carboxylate | Limited biological activity | Lacks electrophilic fluorosulfonyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
